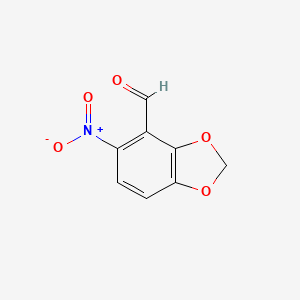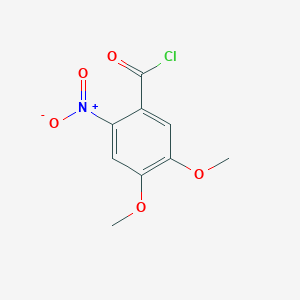
4-Chloro-4'-fluorobutyrophenone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-4’-fluorobutyrophenone-d4 is a deuterated derivative of 4-Chloro-4’-fluorobutyrophenone, a compound commonly used in organic synthesis and pharmaceutical research. The presence of deuterium atoms makes it particularly useful in various scientific studies, including those involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-fluorobutyrophenone-d4 typically involves the introduction of deuterium atoms into the parent compound, 4-Chloro-4’-fluorobutyrophenone. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and are carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 4-Chloro-4’-fluorobutyrophenone-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-4’-fluorobutyrophenone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Compounds with new functional groups replacing the chloro or fluoro groups.
Applications De Recherche Scientifique
4-Chloro-4’-fluorobutyrophenone-d4 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of pharmaceuticals and as a reference standard in drug testing.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-4’-fluorobutyrophenone-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reactivity, making it a valuable tool in mechanistic studies. The compound can act as an inhibitor or modulator of specific enzymes and receptors, depending on its structural features and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-4’-fluorobutyrophenone: The non-deuterated parent compound.
4-Chloro-4’-hydroxybutyrophenone: A hydroxylated analogue.
4-Chloro-4’-methoxybutyrophenone: A methoxylated analogue.
Uniqueness
4-Chloro-4’-fluorobutyrophenone-d4 is unique due to the presence of deuterium atoms, which enhance its utility in various analytical techniques. The deuterium labeling provides distinct advantages in mass spectrometry and NMR spectroscopy, allowing for precise quantification and structural elucidation of complex molecules.
Propriétés
Formule moléculaire |
C10H10ClFO |
|---|---|
Poids moléculaire |
204.66 g/mol |
Nom IUPAC |
4-chloro-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H10ClFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2/i3D,4D,5D,6D |
Clé InChI |
HXAOUYGZEOZTJO-LNFUJOGGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)CCCCl)[2H])[2H])F)[2H] |
SMILES canonique |
C1=CC(=CC=C1C(=O)CCCCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)

![2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B15292529.png)


![2-[(2R)-1-phenylmethoxy-3-(4-phenylphenyl)propan-2-yl]isoindole-1,3-dione](/img/structure/B15292549.png)



![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)
![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)
